molecular formula C20H33NO B5204531 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine

Cat. No.: B5204531
M. Wt: 303.5 g/mol
InChI Key: UOMPYEUCKBYCBZ-UHFFFAOYSA-N
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Description

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a hexyl chain, which is further substituted with a 4-tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of alkylation reactions starting from a suitable precursor.

    Introduction of the 4-tert-butylphenoxy Group: This step involves the reaction of the hexyl chain with 4-tert-butylphenol under basic conditions to form the 4-tert-butylphenoxyhexyl intermediate.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or phenoxy derivatives.

Scientific Research Applications

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of monoamine oxidase B or as an antagonist of histamine H3 receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-tert-butylphenoxy)propyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

    4-tert-butylphenoxyalkoxyamines: Compounds with similar phenoxy groups but different alkyl chains and amine groups.

Uniqueness

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring, a hexyl chain, and a 4-tert-butylphenoxy group. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-20(2,3)18-10-12-19(13-11-18)22-17-9-5-4-6-14-21-15-7-8-16-21/h10-13H,4-9,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMPYEUCKBYCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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